Regiochemical Distinction: The 3-Position Substituent as a Key Differentiator from 5- and 7-Substituted Analogs
The primary differentiation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile lies in the specific position of its acetonitrile group on the dihydrobenzofuran core. This distinguishes it from close isomers like 2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile (CAS 196399-53-8) and 2-(2,3-dihydro-1-benzofuran-7-yl)acetonitrile. While direct head-to-head activity data is not publicly available for the 3-yl isomer, its unique regioisomeric structure is a critical factor for any study involving structure-activity relationships. The 5-substituted isomer is documented in a patent by Bayer AG for its specific use in synthesizing (2,3-dihydro-5-benzofuranyl)-acetic acid [1], underscoring that different substitution patterns lead to distinct synthetic pathways and end products. The 3-yl isomer is further distinguished by its use as a versatile small molecule scaffold .
| Evidence Dimension | Regiochemistry of Acetonitrile Substituent on 2,3-Dihydrobenzofuran |
|---|---|
| Target Compound Data | Acetonitrile group at 3-position |
| Comparator Or Baseline | 2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile (Acetonitrile at 5-position) and 2-(2,3-dihydro-1-benzofuran-7-yl)acetonitrile (Acetonitrile at 7-position) |
| Quantified Difference | Structural isomerism; position-specific reactivity |
| Conditions | Structural analysis based on chemical identity |
Why This Matters
The regiochemistry dictates the compound's potential for further functionalization and its interactions in biological systems, making it a non-substitutable component in SAR-driven research and development.
- [1] Bayer AG. (1997). (2,3-dihydro-5-benzofuranyl)-acetonitrile. US Patent US5693831A. View Source
